

Unveiling the Spectroscopic Signature of Defluoro Dolutegravir: A Technical Overview

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Compound of Interest		
Compound Name:	Defluoro dolutegravir	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for "**Defluoro dolutegravir**," a term that may refer to several impurities of the antiretroviral drug dolutegravir characterized by the absence of one or more fluorine atoms. While detailed, publicly accessible raw spectroscopic data (NMR, MS) for these specific compounds are limited, this document consolidates the existing information from scientific literature and chemical supplier databases to offer a foundational understanding for research and drug development purposes.

Chemical Identity of Defluoro Dolutegravir Variants

The term "**Defluoro dolutegravir**" can be ambiguous. Commercially available reference standards clarify at least two distinct variants:

- 4-Fluoro Dolutegravir: This variant lacks one of the two fluorine atoms on the benzyl ring. Its chemical name is (4R,12aS)-N-(4-Fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide.
- Desdifluoro Dolutegravir: This variant lacks both fluorine atoms on the benzyl ring. It is also referred to as Desfluoro Dolutegravir or Dolutegravir Impurity B.[3] Its chemical name is (4R,12aS)-N-benzyl-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide.[3]



Mass Spectrometry Data

While raw mass spectra for **Defluoro dolutegravir** are not publicly available, the expected high-resolution mass spectrometry (HRMS) data can be calculated based on the chemical formulas of the variants. This data is crucial for the identification and characterization of these impurities in drug substance and drug product samples.

Compound Name	Chemical Formula	Molecular Weight (g/mol)	Exact Mass (M+H)+
Dolutegravir	C20H19F2N3O5	419.38	420.1365
4-Fluoro Dolutegravir	C20H20FN3O5	401.39	402.1460
Desdifluoro Dolutegravir	C20H21N3O5	383.40	384.1554

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of dolutegravir and its impurities, adapted from methodologies reported in the scientific literature.

[2] These protocols provide a starting point for researchers aiming to characterize **Defluoro**dolutegravir variants.

- 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-16 ppm.
 - Number of Scans: 16-64, depending on sample concentration.



- Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - o Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more, as needed for adequate signal-to-noise ratio.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- 3.2. Mass Spectrometry (MS)
- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system.
- Chromatographic Separation (LC):
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 μm particle size).
 - Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
 - Flow Rate: 0.3-0.5 mL/min.
 - Injection Volume: 1-5 μL.
- Mass Spectrometry (MS) Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Mass Range: m/z 100-1000.

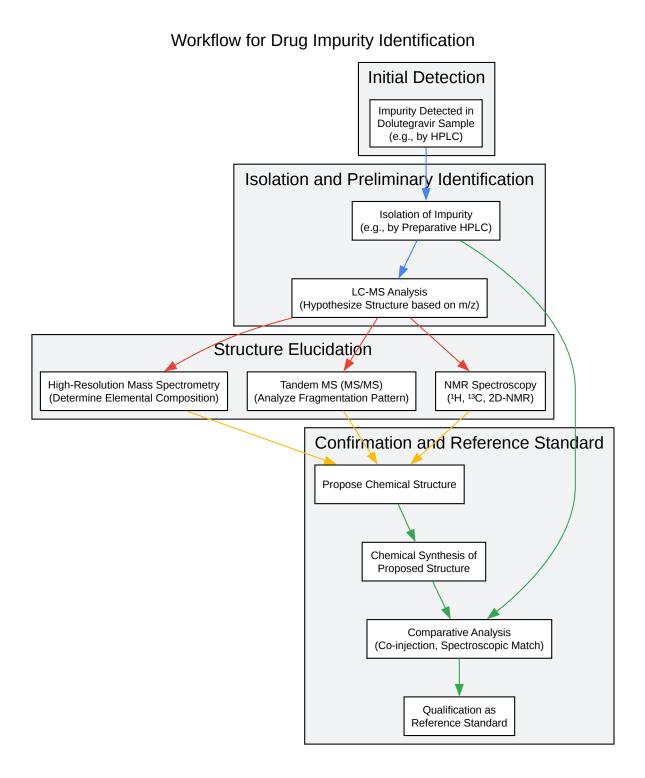


- Data Acquisition: Full scan mode for accurate mass measurement and tandem MS
 (MS/MS) mode for structural elucidation. In MS/MS, the protonated molecule [M+H]⁺ is
 selected as the precursor ion for collision-induced dissociation (CID).
- Data Analysis: The elemental composition is determined from the accurate mass measurement of the molecular ion. Fragmentation patterns from MS/MS spectra are used to confirm the structure.

Workflow for Impurity Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a potential drug impurity like **Defluoro dolutegravir**.





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Caption: A flowchart illustrating the systematic process for identifying and characterizing a drug impurity.

Conclusion

While a complete, publicly available dataset for the spectroscopic analysis of **Defluoro dolutegravir** is currently lacking, this guide provides the foundational knowledge required for its identification and characterization. By utilizing the expected mass spectrometry data and the generalized analytical protocols, researchers can effectively detect and structurally elucidate these and other related impurities, ensuring the quality and safety of dolutegravir-containing pharmaceutical products. The workflow presented offers a systematic approach for the rigorous characterization of such compounds.

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